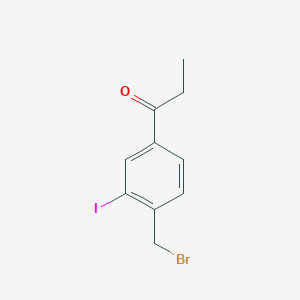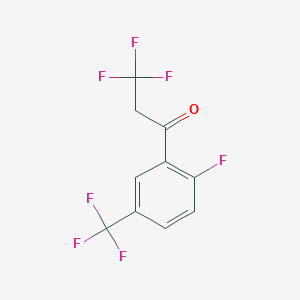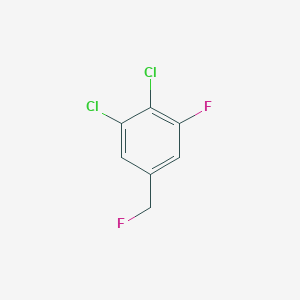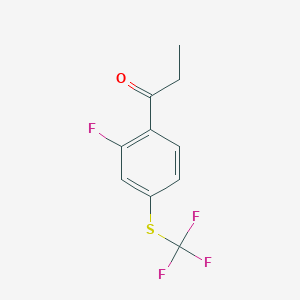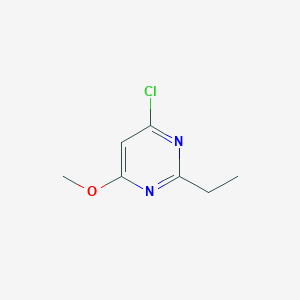
4-Chloro-2-ethyl-6-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethyl-6-methoxypyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, such as nucleic acid bases (cytosine, thymine, and uracil) and vitamins like thiamine . This compound is characterized by a chloro group at the 4th position, an ethyl group at the 2nd position, and a methoxy group at the 6th position on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-6-methoxypyrimidine can be achieved through various synthetic routes. Another approach involves the use of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as an intermediate, which is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-2-ethyl-6-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrimidine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyrimidine ring with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, dimethylamine, and sodium phenoxide are commonly used under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the desired coupling.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines with various functional groups, such as amino, thiol, and alkoxy groups .
科学的研究の応用
4-Chloro-2-ethyl-6-methoxypyrimidine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-2-ethyl-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as thymidylate synthase and dihydrofolate reductase . The compound’s ability to interfere with these enzymes makes it a potential candidate for the development of anticancer and antiviral drugs .
類似化合物との比較
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has similar structural features but with an ethoxy group at the 6th position and a methylthio group at the 2nd position.
4,6-Dichloropyrimidine: This compound serves as a precursor in the synthesis of 4-Chloro-2-ethyl-6-methoxypyrimidine.
2,4-Dichloro-5-methylpyrimidine: This compound has chloro groups at the 2nd and 4th positions and a methyl group at the 5th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
4-chloro-2-ethyl-6-methoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h4H,3H2,1-2H3 |
InChIキー |
SQNCDDNTLHVPRR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CC(=N1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


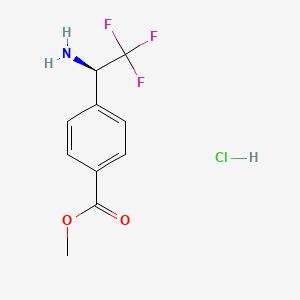
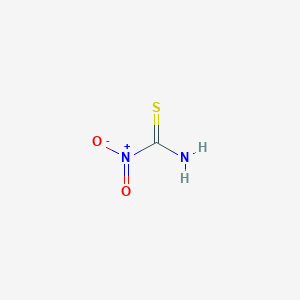

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)

![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)


